2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the naphthalene-2-sulfonyl group: This step might involve sulfonylation reactions using reagents like naphthalene-2-sulfonyl chloride under basic conditions.
Amination: The final step could involve introducing the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or sulfonyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-Amino-6-(n
Properties
CAS No. |
52979-11-0 |
---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O3S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
HPEFEWRWRPITGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.